
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AEQ, is a synthetic quinazoline derivative that has been widely used in scientific research. AEQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用機序
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione exerts its effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a downstream effect on various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinase CK2, this compound has also been found to inhibit other kinases such as PIM1 and PIM2. This compound has also been shown to induce apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its potency and specificity as an inhibitor of protein kinase CK2. This allows researchers to investigate the role of CK2 in various cellular processes with a high degree of precision. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over prolonged periods of time.
将来の方向性
There are several potential future directions for research on 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the investigation of the role of CK2 in various disease states, such as cancer and neurodegenerative disorders. Finally, the development of this compound as a therapeutic agent for cancer treatment is an area of ongoing research.
合成法
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-ethoxybenzoyl chloride with 3-ethyl-4-methoxyaniline in the presence of an acid catalyst. The resulting intermediate is then reacted with allylamine to yield this compound.
科学的研究の応用
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been used extensively in scientific research as a tool to investigate various cellular processes. One of the most common applications of this compound is in the study of protein kinase activity. This compound is a potent inhibitor of protein kinase CK2, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-7-17-11-9-13(21-4)12(20-3)8-10(11)14(18)16(6-2)15(17)19/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBIUQZLAABHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

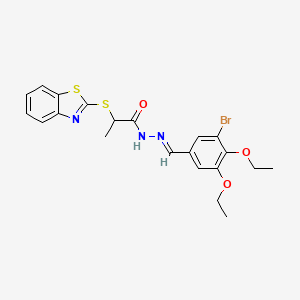
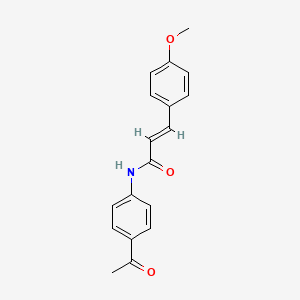

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
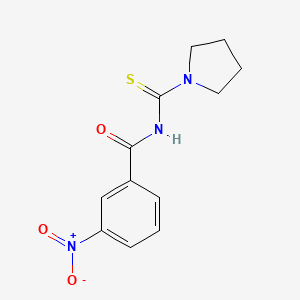
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
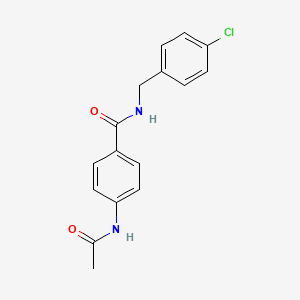
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
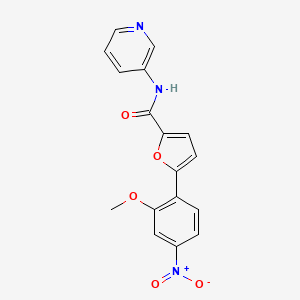

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)